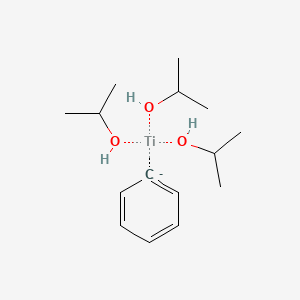
Phenyltitanium triisopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltitanium triisopropoxide is an organometallic compound with the molecular formula C15H26O3Ti. It is known for its stability in dry nitrogen at room temperature and its reactivity in various chemical processes. This compound is particularly significant in the field of polymerization and catalysis.
Preparation Methods
Phenyltitanium triisopropoxide can be synthesized through the reaction of chlorotriisopropoxytitanium with phenyllithium in tetrahydrofuran (THF). The reaction involves the dropwise addition of phenyllithium to a solution of chlorotriisopropoxytitanium, followed by stirring and subsequent purification steps . The compound can also be prepared using other aryltitanium reagents and lithium isopropoxide .
Chemical Reactions Analysis
Phenyltitanium triisopropoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-valent titanium species.
Reduction: It can be reduced to form lower-valent titanium species.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be replaced by other groups.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form new organometallic species
Common reagents used in these reactions include chlorotrimethylsilane, rhodium catalysts, and various solvents like THF . Major products formed from these reactions include silyl enolates and other organotitanium compounds .
Scientific Research Applications
Phenyltitanium triisopropoxide has several scientific research applications:
Polymerization: It is used as an initiator in the polymerization of styrene and other monomers.
Organic Synthesis: It is used in the synthesis of various organic compounds, including silyl enolates and other organometallic species.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of phenyltitanium triisopropoxide involves the formation of free radicals and the subsequent initiation of polymerization reactions. In the presence of light, the compound decomposes to form phenyl radicals and titanous triisopropoxide, which then react with monomers to initiate polymerization . The catalytic cycle in rhodium-catalyzed reactions involves the insertion of an enone into an arylrhodium species, followed by silylation and transmetalation steps .
Comparison with Similar Compounds
Phenyltitanium triisopropoxide can be compared with other organotitanium compounds, such as:
Methyl titanium triisopropoxide: Similar in structure but with a methyl group instead of a phenyl group.
Bis(cyclopentadienyl)titanium dihalides: These compounds have cyclopentadienyl ligands and are used in different catalytic processes.
Aryltitanium reagents: These reagents, including other phenyl-substituted titanium compounds, share similar reactivity and applications.
This compound is unique due to its stability and specific reactivity in polymerization and catalytic processes, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C15H29O3Ti- |
|---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
benzene;propan-2-ol;titanium |
InChI |
InChI=1S/C6H5.3C3H8O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3-4H,1-2H3;/q-1;;;; |
InChI Key |
QDPKYWMFWZRNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.C1=CC=[C-]C=C1.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















